molecular formula C6H4BrF3N2 B185593 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine CAS No. 198404-35-2

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

Cat. No. B185593
M. Wt: 241.01 g/mol
InChI Key: LAZGEURDWNHKNA-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4BrF3N2 . It is related to 2-Bromo-5-(trifluoromethyl)pyridine, which has a similar structure .


Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a bromomethyl group (CH2Br) and a trifluoromethyl group (CF3) .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), play a crucial role in cancer treatment by targeting nucleic acid synthesis and function. Research has advanced in understanding the mechanisms by which these compounds inhibit thymidylate synthase and other enzymes, contributing to their anti-tumor activity. Innovations include the development of polymeric fluorinated pyrimidines for personalized medicine, aiming to enhance treatment precision and effectiveness (Gmeiner, 2020).

Hybrid Catalysts in Pyrimidine Synthesis

Hybrid catalysts have shown significant importance in synthesizing pyrimidine derivatives, crucial for medicinal and pharmaceutical applications. These catalysts facilitate the creation of complex pyrimidine scaffolds through one-pot multicomponent reactions, highlighting their broad applicability and potential in drug development (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives as Optical Sensors

Pyrimidine derivatives have been identified as excellent materials for developing optical sensors due to their ability to form both coordination and hydrogen bonds. This application demonstrates the versatility of pyrimidine compounds beyond pharmaceutical uses, showing potential in biochemical and environmental sensing technologies (Jindal & Kaur, 2021).

Anticancer Activities of Pyrimidine Scaffolds

Research and patent literature have extensively documented the anticancer potential of pyrimidine-based scaffolds. These compounds exhibit diverse mechanisms of action, including enzyme inhibition and receptor targeting, underscoring their importance in developing novel anticancer therapies (Kaur et al., 2014).

Non-proliferative Role of Pyrimidine Metabolism in Cancer

Recent studies have illuminated a non-proliferative role for pyrimidine metabolism in cancer, influencing differentiation and maintaining the mesenchymal-like state in tumors. This insight expands the understanding of pyrimidine's role in cancer beyond DNA replication and synthesis, offering new avenues for therapeutic intervention (Siddiqui & Ceppi, 2020).

properties

IUPAC Name

5-(bromomethyl)-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZGEURDWNHKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

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